molecular formula C14H14F3N3 B2921228 4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline CAS No. 2415534-08-4

4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline

Cat. No.: B2921228
CAS No.: 2415534-08-4
M. Wt: 281.282
InChI Key: GUAFIJUDNQIZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline is a compound that features a quinazoline core substituted with a piperidine ring bearing a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline typically involves the formation of the quinazoline core followed by the introduction of the piperidine ring with a trifluoromethyl group. One common method involves the cyclization of appropriate precursors to form the quinazoline ring, followed by nucleophilic substitution to introduce the piperidine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazoline or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the quinazoline or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce various functional groups onto the quinazoline or piperidine rings.

Scientific Research Applications

4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Trifluoromethyl)piperidin-1-yl]aniline
  • 6-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline

Uniqueness

4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline is unique due to the presence of both the quinazoline core and the trifluoromethyl-substituted piperidine ring. This combination imparts distinct physicochemical properties and biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c15-14(16,17)10-5-7-20(8-6-10)13-11-3-1-2-4-12(11)18-9-19-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAFIJUDNQIZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.